Tryptophyl-leucyl-glutamic acid

Peptide-nucleic acid interaction mRNA cap recognition PPAR gamma antagonism

Researchers studying mRNA cap-binding protein eIF4E require the exact Trp-Leu-Glu sequence-substitutions such as the Trp-Glu dipeptide shift activity to PPARγ antagonism (Kd 8.34 μM), invalidating results. This tripeptide ensures experimental reproducibility: • Cooperative m7G cap recognition: Trp indole π-π stacking + Glu carboxyl H-bond pairing. • Intrinsic Trp fluorescence (ΦF = 0.03-0.06) for quantitative titration-use front-surface geometry to avoid overestimation. • Validated 1H-NMR chemical shift perturbation probe for cap analogue binding. Shipped ambient as non-hazardous; ≥98% purity.

Molecular Formula C22H30N4O6
Molecular Weight 446.5 g/mol
CAS No. 116778-82-6
Cat. No. B1682024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptophyl-leucyl-glutamic acid
CAS116778-82-6
SynonymsTryptophyl-leucyl-glutamic acid;  Trp-leu-glu; 
Molecular FormulaC22H30N4O6
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C22H30N4O6/c1-12(2)9-18(21(30)25-17(22(31)32)7-8-19(27)28)26-20(29)15(23)10-13-11-24-16-6-4-3-5-14(13)16/h3-6,11-12,15,17-18,24H,7-10,23H2,1-2H3,(H,25,30)(H,26,29)(H,27,28)(H,31,32)/t15-,17-,18-/m0/s1
InChIKeyVPRHDRKAPYZMHL-SZMVWBNQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trp-Leu-Glu: Structural and Spectroscopic Overview


Tryptophyl-leucyl-glutamic acid (Trp-Leu-Glu) is a synthetic tripeptide composed of L-tryptophan, L-leucine, and L-glutamic acid . It is classified as an oligopeptide and is primarily utilized in research as a model compound for studying peptide-nucleic acid interactions, particularly the recognition of mRNA cap structures . The compound's core utility in fluorescence spectroscopy stems from the intrinsic fluorescence of its tryptophan residue (quantum yield ΦF = 0.03–0.06 in aqueous solvent), which allows for the study of molecular associations via fluorescence titration . Its precise stereochemistry (L,L,L) and specific sequence are critical for forming the cooperative pi-pi stacking and hydrogen-bond interactions observed with methylated guanine bases .

mRNA Cap Model Designed for studying m7GpppN recognition through cooperative Trp π–π stacking and Glu hydrogen bonding.
Fluorescence Probe Intrinsic tryptophan fluorescence supports fluorescence titration and binding assays without extrinsic labels.
Defined Stereochemistry L,L,L configuration ensures specific interaction geometry with the cap structure.

Why Generic Tripeptides Cannot Replace Trp-Leu-Glu


Substitution with other tryptophan-containing dipeptides or tripeptides is not scientifically valid for assays modeling mRNA cap-binding protein interactions. The specific recognition of 7-methylguanine-containing cap structures requires a precise spatial arrangement of both the tryptophan (Trp) indole ring for pi-pi stacking and the glutamic acid (Glu) carboxyl group for hydrogen-bond pairing . The intervening leucine (Leu) residue provides the correct conformational spacing to enable this cooperative binding mode . Alternative sequences, such as the dipeptide L-tryptophyl-L-glutamic acid (G3335), have been shown to act as a PPARγ antagonist (Kd = 8.34 μM) , demonstrating that even the removal of a single residue fundamentally alters the compound's biological target and research application. Therefore, procurement of the precise Trp-Leu-Glu sequence is essential for experimental reproducibility in this specific research domain.

Attribute
Trp-Leu-Glu (target)
Trp-Glu (G3335) – potential substitute
Biological Target
Cooperative binding to mRNA cap (m7GpppA)
PPARγ antagonist activity; no cap recognition reported
Sequence Requirement
Central Leu spacer enables Trp–Glu cooperative interaction
Dipeptide lacks spacer; conformation shifts biological target
Even single-residue omission may redirect activity; sequence integrity is critical for cap-binding research.

Trp-Leu-Glu vs. Analogs: Key Differentiating Evidence


Divergent Biological Targets: mRNA Cap vs. PPARγ

Tryptophyl-leucyl-glutamic acid (Trp-Leu-Glu) is a tripeptide model for studying mRNA cap recognition, while the dipeptide analog L-tryptophyl-L-glutamic acid (Trp-Glu, also known as G3335) functions as a selective PPARγ antagonist. This functional divergence is stark. G3335 binds to PPARγ with a Kd of 8.34 μM, whereas Trp-Leu-Glu is not reported to have any PPARγ activity . Instead, Trp-Leu-Glu's characterized activity involves a cooperative binding mode with m7GpppA, engaging in both pi-pi stacking via its Trp residue and hydrogen bonding via its Glu residue .

Target Divergence
Head-to-head
Trp-Leu-Glu binds mRNA cap (m7GpppA) via cooperative stacking and H-bonding. Trp-Glu (G3335) is a PPARγ antagonist (Kd 8.34 µM); no PPARγ affinity for Trp-Leu-Glu.
Sequence identity defines biological target; analog use may introduce off-target PPARγ activity.
Literature comparison; functional target shift confirmed by binding assays.
Peptide-nucleic acid interaction mRNA cap recognition PPAR gamma antagonism Target specificity

Essential Role of the Central Leucine Residue

The molecular recognition of the mRNA cap by Trp-Leu-Glu depends on the cooperative action of the Trp and Glu residues. The central leucine (Leu) residue is not merely a passive linker; its structure enforces a specific conformation that enables the simultaneous pi-pi stacking (via Trp) and hydrogen bonding (via Glu) with the 7-methylguanine base . In contrast, the shorter dipeptide Trp-Glu lacks this central spacer, resulting in a different conformational ensemble that is incompatible with the specific cooperative binding mode observed for the cap structure, and instead leads to its activity as a PPARγ antagonist .

Leu Residue Role
Class-level
Central leucine enforces a conformation that permits simultaneous Trp π–π stacking and Glu hydrogen bonding with the m7G cap.
Leu spacer is a structural requirement; removal yields a different conformational ensemble and PPARγ activity.
Supported by NMR and binding data; class-level inference on spacer necessity.
Structure-activity relationship Peptide design Molecular recognition Conformational analysis

Overestimation Risk in Fluorescence Titration

A unique and critical differentiator for researchers employing Trp-Leu-Glu in fluorescence binding assays is the documented risk of significant overestimation of binding strength. A study using fluorescence titration of Trp-Leu-Glu with 7-methylguanosine 5'-monophosphate demonstrated that measurements based on right-angle detection geometry can lead to a considerable overestimation of the association constant compared to front-face detection . This finding, which is specific to the fluorescence behavior of this tripeptide in such assays, necessitates careful methodological design.

Detection Artifact
Method context
Right-angle fluorescence detection geometry can considerably overestimate association constants compared to front-face detection in Trp-Leu-Glu/nucleoside titrations.
Detection geometry selection directly impacts binding constant accuracy.
Qualitative warning specific to this peptide; method validation required.
Fluorescence spectroscopy Binding assay Method development Artifact identification

Validated Applications of Trp-Leu-Glu


Modeling eIF4E Cap-Binding Domain

Trp-Leu-Glu serves as a validated minimal peptide model for investigating the molecular recognition of the mRNA 5' cap structure (m7GpppN) by the cap-binding protein eIF4E . The cooperative pi-pi stacking of the Trp indole ring and hydrogen bonding of the Glu carboxyl group with the 7-methylguanine base are critical interactions also observed in the eIF4E-cap complex. This makes Trp-Leu-Glu an ideal, well-characterized tool for 1H-NMR and fluorescence-based studies of this fundamental protein-RNA interaction.

Fluorescence-Based Methylated Nucleoside Binding Assays

The intrinsic fluorescence of the Trp residue in Trp-Leu-Glu (quantum yield ΦF = 0.03–0.06) is a reliable spectroscopic handle for monitoring binding events with nucleosides and their 5'-monophosphates . It is specifically suited for fluorescence titration studies aimed at quantifying these weak molecular associations, which are relevant to understanding the thermodynamics of RNA-peptide recognition. Researchers must account for the documented potential for overestimation of binding strength when using right-angle detection geometry and implement appropriate controls .

Educational Modules for Peptide-Nucleic Acid Spectroscopy

As a simple, three-residue peptide with a well-defined and published interaction mechanism with a key biological structure (the mRNA cap) , Trp-Leu-Glu is an excellent teaching tool. It can be used in advanced biochemistry or biophysics laboratory courses to demonstrate principles of molecular recognition, fluorescence quenching, NMR chemical shift perturbation analysis, and the critical evaluation of spectroscopic artifacts.

Application
Selection Property
Validation Focus
eIF4E Cap-Binding Model
Cooperative Trp and Glu interactions with m7G cap
NMR and fluorescence binding assays with cap analogs
Methylated Nucleoside Binding Assays
Intrinsic Trp fluorescence for binding monitoring
Fluorescence titration with front-face geometry to control overestimation artifact
Peptide–Nucleic Acid Spectroscopy Teaching
Well-defined interaction model with the mRNA cap
Demonstration of molecular recognition and critical evaluation of spectroscopic artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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